

4-Fluoro-2-iodobenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Fluoro-2-iodobenzaldehyde

CAS No.: 909545-47-7

Cat. No.: B1443373

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Technical Dossier: 4-Fluoro-2-iodobenzaldehyde

CAS: 909545-47-7[1][2][3][4][5][6]

Part 1: Chemical Identity & Strategic Profile

4-Fluoro-2-iodobenzaldehyde is a high-value halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its "ortho-iodo, para-fluoro" substitution pattern makes it a privileged structure for regioselective metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck) while retaining a reactive aldehyde handle for heterocycle formation.

Property	Data Specification
CAS Number	909545-47-7
Molecular Formula	C ₇ H ₄ FIO
Molecular Weight	250.01 g/mol
Physical State	Solid (Low-melting crystalline solid)
Appearance	White to pale yellow (darkens upon light exposure)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in water
Key Reactivity	Electrophilic aromatic substitution, Nucleophilic addition (aldehyde), Pd-catalyzed coupling (C-I bond)

Part 2: Hazard Profiling & Mechanistic Toxicology

While standard MSDS documents list H-codes, understanding the chemical causality of these hazards allows for superior risk mitigation.

Core Hazards (GHS Classification)

- Signal Word:WARNING
- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1][2]

Mechanistic Insight

- Aldehyde Reactivity (The Irritant Source): The aldehyde moiety (-CHO) is electrophilic and can form Schiff bases with amine residues in proteins (mucous membranes), leading to the irritation described in H319 and H335.

- **Carbon-Iodine Bond Lability:** The C-I bond is weak relative to C-F. Upon exposure to UV light or excessive heat, homolytic cleavage can occur, releasing iodine radicals () and eventually free iodine (), which is corrosive and toxic. This degradation is often visible as a yellow-to-brown discoloration.
- **Combustion Byproducts:** In a fire scenario, this compound does not just burn; it decomposes to release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). HF is a contact poison that penetrates tissue and decalcifies bone; HI is a potent respiratory irritant.

Part 3: Safe Handling & Storage Architecture

Effective handling requires a "Defense-in-Depth" approach, treating the material as both air-sensitive and light-sensitive.

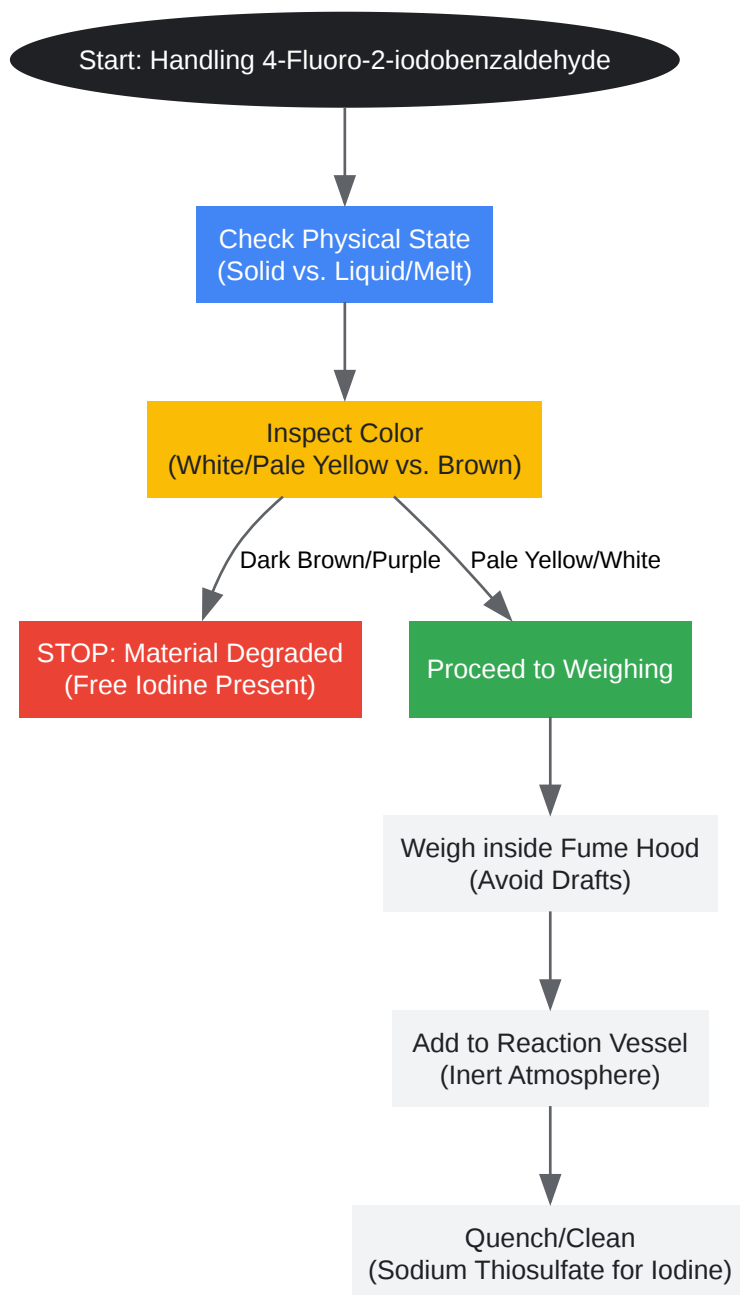
Storage Protocol

- **Temperature:** Store at 2–8°C (Refrigerated).
- **Atmosphere:** Store under Inert Gas (Argon/Nitrogen). Aldehydes slowly oxidize to carboxylic acids (4-fluoro-2-iodobenzoic acid) in air.
- **Light:** Amber vials or foil-wrapped containers are mandatory to prevent photo-deiodination.

Personal Protective Equipment (PPE) Matrix

Zone	Requirement	Rationale
Eyes	Chemical Safety Goggles	Prevents vapor/dust contact with lacrimal fluid.[4]
Hands	Nitrile Gloves (Double-gloved recommended)	Standard chemical resistance. Change immediately upon splash.
Respiratory	Fume Hood (Face Velocity > 100 fpm)	Mandatory. Do not handle on open benchtops due to H335.

Safety Decision Tree (Workflow)



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Figure 1: Operational decision tree for assessing material quality and safe handling flow.

Part 4: Synthetic Utility & Experimental Validation

Primary Application: Regioselective Cross-Coupling

This scaffold is uniquely valuable because the C-I bond is significantly more reactive toward oxidative addition ($\text{Pd}^0 \rightarrow \text{Pd}^{\text{II}}$) than the C-F bond. This allows researchers to perform a Suzuki or Heck coupling at the C-2 position without disturbing the C-4 fluorine, which can be retained for metabolic stability or later nucleophilic aromatic substitution ().

Standard Protocol: Suzuki-Miyaura Coupling

Use this protocol to validate the reactivity of the material.

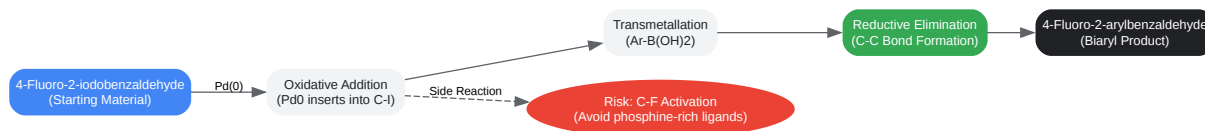
Reagents:

- **4-Fluoro-2-iodobenzaldehyde** (1.0 equiv)^[5]
- Arylboronic acid (1.1 equiv)
- (3-5 mol%)
- (2.0 equiv)
- Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

- Charge: In a glovebox or under Argon flow, add the benzaldehyde, boronic acid, base, and catalyst to a Schlenk tube.
- Solvate: Add degassed solvent. Note: Degassing is critical to prevent homocoupling and aldehyde oxidation.
- Heat: Stir at 80°C for 4–12 hours. Monitor by TLC (UV active).
- Workup: Dilute with EtOAc, wash with water.
- Safety Check: If the aqueous layer turns dark/purple, free iodine may be present. Wash with 10% Sodium Thiosulfate to quench.

Synthetic Pathway Visualization



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Figure 2: Mechanistic pathway for Suzuki coupling, highlighting the chemoselectivity of the C-I bond over the C-F bond.

Part 5: Emergency Response & Disposal

Scenario	Immediate Action	Specific Considerations
Eye Contact	Rinse for 15+ mins. Lift eyelids.	Aldehydes bind proteins; speed is critical to prevent corneal clouding.
Skin Contact	Wash with soap/water.[1]	If yellow staining occurs (iodine release), wash with sodium thiosulfate solution.
Fire	Use , Dry Chemical, or Foam.[1][6]	DANGER: Thermal decomposition produces HF and HI gases. Self-contained breathing apparatus (SCBA) is required.
Spill (Solid)	Dampen with inert oil/solvent to prevent dust.	Scoop into a closed container. Do not sweep dry dust (inhalation risk).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be rated for Halogens (F, I) to neutralize HF/HI emissions.

References

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